molecular formula C11H11N3O B2593511 2-amino-N-(quinolin-8-yl)acetamide CAS No. 587832-36-8

2-amino-N-(quinolin-8-yl)acetamide

Cat. No.: B2593511
CAS No.: 587832-36-8
M. Wt: 201.229
InChI Key: RBKYJYFSMHPAFS-UHFFFAOYSA-N
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Description

2-amino-N-(quinolin-8-yl)acetamide is a chemical compound with the molecular formula C11H11N3O and a molecular weight of 201.23 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11N3O/c12-7-10(15)14-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7,12H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound has a melting point of 108-110°C . It is stored at room temperature .

Scientific Research Applications

1. Anion Coordination and Structural Formation

2-amino-N-(quinolin-8-yl)acetamide derivatives exhibit unique geometries and interaction capabilities, suitable for anion coordination and forming channel-like structures. For instance, N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide, a related derivative, demonstrates a tweezer-like geometry conducive for self-assembly and weak interaction formations (Kalita & Baruah, 2010).

2. Fluorescence Enhancement and Sensor Development

Quinoline derivatives including this compound are used in developing fluorescence-based sensors. These compounds can selectively bind to specific ions like cadmium (Cd^2+), leading to fluorescence enhancement. This property is harnessed in creating sensors for detecting and differentiating metal ions (Zhou et al., 2012).

3. Inhibition of Mycobacterium Tuberculosis

Certain derivatives of this compound, like 2-(quinolin-4-yloxy)acetamides, have shown potent inhibitory effects on Mycobacterium tuberculosis growth. They are active against both drug-susceptible and drug-resistant strains, presenting a potential avenue for developing new antitubercular agents (Pissinate et al., 2016).

4. Detection of DNA Modifications

This compound derivatives have been used in assays to detect DNA modifications, such as the presence of 5-formyluracil in irradiated genomic DNA. This application is significant in the study of DNA damage and repair mechanisms (Zhang et al., 2022).

5. Lanthanide Complex Formation and Luminescence

Derivatives of this compound can form complexes with lanthanide ions, exhibiting unique luminescent properties. These complexes can be used in materials science for developing new luminescent materials (Wu et al., 2006).

Safety and Hazards

The safety information for 2-amino-N-(quinolin-8-yl)acetamide includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Properties

IUPAC Name

2-amino-N-quinolin-8-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c12-7-10(15)14-9-5-1-3-8-4-2-6-13-11(8)9/h1-6H,7,12H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKYJYFSMHPAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CN)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

587832-36-8
Record name 2-amino-N-(quinolin-8-yl)acetamide
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